molecular formula C11H22N2O2 B14791995 tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate

tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate

Cat. No.: B14791995
M. Wt: 214.30 g/mol
InChI Key: GGHQJMYWLZTMPJ-QHDYGNBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate is a chemical compound with a complex structure that includes a tert-butyl group, an amino group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate typically involves the reaction of tert-butyl 2-aminoacetate with a suitable pyrrolidine derivative. One common method includes the use of tert-butyl bromoacetate and 2-methylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of the tert-butyl group can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This uniqueness makes it valuable in applications where these properties are advantageous .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)8(12)11(4)6-5-7-13-11/h8,13H,5-7,12H2,1-4H3/t8?,11-/m1/s1

InChI Key

GGHQJMYWLZTMPJ-QHDYGNBISA-N

Isomeric SMILES

C[C@@]1(CCCN1)C(C(=O)OC(C)(C)C)N

Canonical SMILES

CC1(CCCN1)C(C(=O)OC(C)(C)C)N

Origin of Product

United States

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